molecular formula C10H17NOS B13147864 Adamantane-1-sulfinamide

Adamantane-1-sulfinamide

Cat. No.: B13147864
M. Wt: 199.32 g/mol
InChI Key: KTBSFNUZIBDNCL-UHFFFAOYSA-N
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Description

Adamantane-1-sulfinamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique structural and physicochemical properties. Adamantane compounds have been widely studied for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities

Preparation Methods

The synthesis of Adamantane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfinamide bond.

Chemical Reactions Analysis

Adamantane-1-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonamides, while reduction can yield sulfenamides .

Mechanism of Action

The mechanism of action of Adamantane-1-sulfinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Adamantane-1-sulfinamide can be compared to other similar compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their specific structures and reactivity . This compound is unique due to its adamantane scaffold, which provides enhanced stability and hydrophobicity compared to other sulfinamide derivatives . This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and materials science. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

adamantane-1-sulfinamide

InChI

InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2

InChI Key

KTBSFNUZIBDNCL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)N

Origin of Product

United States

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